pent-4-ene-1,3-diol

Übersicht

Beschreibung

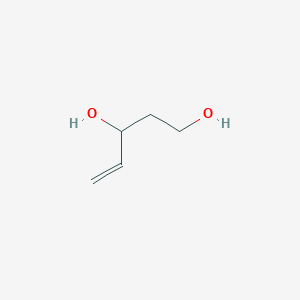

Pent-4-ene-1,3-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and an alkene, meaning it contains a carbon-carbon double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pent-4-ene-1,3-diol can be synthesized through several methods. One common method involves the hydroxylation of pent-4-ene using osmium tetroxide (OsO4) as a catalyst. This reaction typically requires a reducing agent such as potassium bisulfite (KHSO3) to liberate the diol from the osmate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of palladium-catalyzed oxycarbonylation reactions. This method uses palladium(II) chloride as a catalyst, copper(II) chloride as an oxidant, and sodium acetate in acetic acid as a buffer, under a carbon monoxide atmosphere .

Analyse Chemischer Reaktionen

Types of Reactions

Pent-4-ene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols.

Reduction: Reduction reactions can convert the double bond into a single bond, forming pentane-1,3-diol.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Osmium tetroxide (OsO4) and meta-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can be used for reduction.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

Oxidation: Epoxides and diols.

Reduction: Pentane-1,3-diol.

Substitution: Chlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Pent-4-ene-1,3-diol serves as a crucial intermediate in the synthesis of various organic compounds, particularly heterocycles. Its diol functional groups allow for diverse chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized to form epoxides or reduced to yield pentane-1,3-diol, which is useful in producing polymers and other materials with specific properties .

Kinetic Resolution

Recent studies have highlighted the use of this compound in asymmetric catalysis. For example, Pd(II)-catalyzed oxycarbonylation reactions have been employed to achieve kinetic resolution of this compound. The results indicate that chiral ligands can significantly enhance enantioselectivity, yielding enantiomerically enriched products .

| Reaction Type | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Kinetic Resolution | Pd(OAc)2 | AcOH, room temperature | 49 | 80 |

| Oxycarbonylation | Pd(II)-indabox | Ionic liquids | 22 | 61 |

Biological Applications

Enzyme-Catalyzed Reactions

this compound has been utilized in biological studies to investigate enzyme-catalyzed reactions involving diols. Its structure allows researchers to explore the mechanisms of action of various enzymes that interact with diols in metabolic pathways .

Pharmaceutical Intermediates

The compound is also significant in the pharmaceutical industry as an intermediate for synthesizing bioactive compounds. For instance, its derivatives have shown potential in drug development targeting specific biological pathways .

Industrial Applications

Polymer Production

In industrial settings, this compound is used in the production of polymers that require specific mechanical or thermal properties. The ability to modify its structure through various chemical reactions enables the creation of tailored materials for diverse applications.

Catalytic Processes

Recent advancements have demonstrated its role in catalytic processes under mild conditions. For example, hydrogenative conversions of related compounds yield high quantities of cyclic diols with minimal by-products, enhancing the efficiency of industrial processes .

Case Study 1: Asymmetric Synthesis

A study conducted on the asymmetric palladium-catalyzed oxycarbonylation of this compound revealed significant improvements in reaction rates and enantiomeric excess when using ionic liquids as solvents. This innovation indicates a promising direction for future research into more sustainable and efficient synthetic methods .

Case Study 2: Polymer Development

Research on the use of this compound in polymer synthesis demonstrated its effectiveness in producing materials with enhanced properties suitable for biomedical applications. The study highlighted how modifications to the diol structure could lead to polymers with improved biocompatibility and mechanical strength.

Wirkmechanismus

The mechanism of action of pent-4-ene-1,3-diol in chemical reactions typically involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides, which can then be hydrolyzed to form diols . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Vergleich Mit ähnlichen Verbindungen

Pent-4-ene-1,3-diol can be compared with other similar compounds, such as:

But-2-ene-1,4-diol: This compound has a similar structure but with the double bond and hydroxyl groups in different positions.

Hex-5-ene-1,3-diol: This compound has an additional carbon atom in the chain, affecting its reactivity and properties.

1,3-Butanediol: This compound lacks the double bond, making it less reactive in certain types of reactions.

This compound is unique due to the presence of both the double bond and the hydroxyl groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biologische Aktivität

Pent-4-ene-1,3-diol, a compound with the molecular formula , is a member of the 1,3-diol family. Its unique structure, featuring an alkene and two hydroxyl groups, renders it a subject of interest in various biological studies. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Structure

This compound can be represented structurally as follows:

This structure highlights the presence of a double bond between the second and third carbon atoms, along with hydroxyl groups on the first and fourth carbons.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 102.13 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties . A study comparing various diol derivatives found that this compound demonstrated a strong ability to scavenge free radicals. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that this compound had a comparable efficacy to well-known antioxidants like ascorbic acid .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity . In vitro studies showed that it possesses inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL for these pathogens .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have demonstrated that this compound can induce apoptosis in melanoma cells. The compound was shown to activate caspase pathways leading to programmed cell death. The IC50 value for melanoma cells was reported at 30 µM, indicating a potent cytotoxic effect .

Case Study 1: Antioxidant Efficacy

In a comparative study on diol derivatives, researchers synthesized several analogs of this compound and evaluated their antioxidant properties. The results indicated that modifications to the hydroxyl groups significantly influenced the radical scavenging ability. The study concluded that structural variations could enhance the antioxidant potential of diol compounds .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial effects of this compound in combination with conventional antibiotics. The study found that when used in conjunction with ampicillin, the efficacy against resistant strains of Staphylococcus aureus increased significantly. This suggests that this compound may serve as an effective adjuvant in antibiotic therapy .

Eigenschaften

IUPAC Name |

pent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHPJWXAFXEPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.